Mordant Green 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

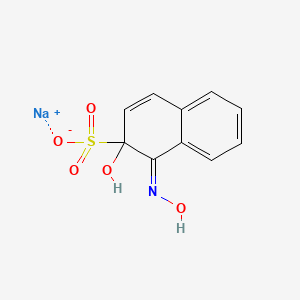

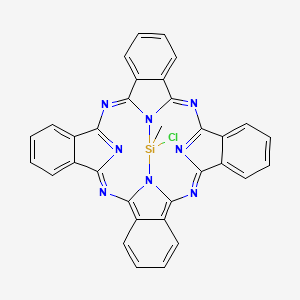

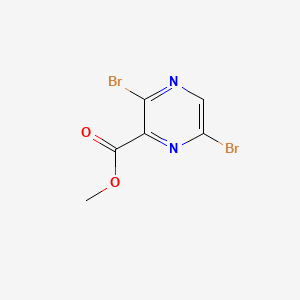

Mordant Green 4, also known as C.I.Mordant Green 4 or C.I.10005, belongs to the naphthoquinone class . It has a molecular formula of C10H7NO2 and a molecular weight of 173.17 . It is soluble in water, producing a yellow color, and soluble in ethanol, producing a red light yellow color . When used with chrome as a mordant, it produces a brown color, and with cobalt mordanting, it produces a big red color .

Synthesis Analysis

Mordant Green 4 is synthesized through a reaction between Naphthalen-2-ol and nitrous acid. The product of this reaction is then converted to the bisulfite compound .Molecular Structure Analysis

The molecular structure of Mordant Green 4 is based on the naphthoquinone class . Its molecular formula is C10H7NO2 .Physical And Chemical Properties Analysis

Mordant Green 4 is soluble in water and ethanol . It exhibits different colors when used with different mordants: brown light olive with chromium and yellow green with iron . In concentrated sulfuric acid, it turns to dark brown, and upon dilution, brown floc precipitates .科学的研究の応用

Microwave-Assisted Exploration of Yellow Natural Dyes

Recent research by Rehman et al. (2022) focuses on sustainable heating techniques for extracting colorants from plant sources, utilizing microwave radiation for dyeing polyamide (nylon) fabric. The study emphasizes the use of eco-friendly bio-mordants over synthetic mordants to improve the fastness of dyed fabrics, highlighting the potential of natural dyes in green and sustainable processes.

Green Synthesis and Application of Textile Colorants

Nambela, Haule, and Mgani (2020) in their review discuss the environmental challenges of colorants. They compare natural and synthetic colorants, focusing on the greener life cycle of natural colorants. However, they highlight the performance issues with natural colorants, which can be enhanced using mordants. The review suggests improvements in colorant stability under optimal dyeing conditions as an alternative to mordants.

Use of Metal-Rich Pumpkin Extracts in Natural Dyeing

Hosseinnezhad et al. (2021) examined the use of pumpkin extract as a bio-mordant for green dyeing of natural fibers like wool. They used Reseda luteolaare and Madder as natural dyes, evaluating the effectiveness of bio-mordant on fibers. The study highlights the environmental benefits of using natural mordants and their potential in sustainable dyeing processes.

Microwave-Assisted Henna Organic Dyeing of Polyester Fabric

Arain et al. (2019) presented a green technique for mordanting and dyeing polyester fabric using natural henna dye and microwave technology. They used lemon as a natural bio-mordant, comparing it with conventional mordanting methods. The study demonstrates how microwave technology can reduce the time required for mordanting and dyeing, while also improving color fixation.

Eco-Friendly Dyeing Using Hematoxylin Natural Dye

El-Zawahry, Shokry, El-Khatib, and Rashad (2021) investigated the use of hematoxylin dye extracted from Haematoxylum Campechianum L. for bioactive dyeing and finishing of cotton fabric. Their approach involved using gelatine and aloe vera as bio-mordants, optimizing dyeing conditions, and assessing fastness properties. The study emphasizes the environmental benefits and functional properties of using natural dyes and bio-mordants.

Safety And Hazards

将来の方向性

While specific future directions for Mordant Green 4 are not mentioned in the available sources, there is a general trend in the textile industry towards using bio-based colorants and bio-mordants due to their environmental benefits . This could potentially influence future research and applications of Mordant Green 4 and similar dyes.

特性

IUPAC Name |

sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSPGQLUUIIJY-LBEJWNQZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mordant Green 4 | |

CAS RN |

10279-68-2 |

Source

|

| Record name | C.I. Mordant Green 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)